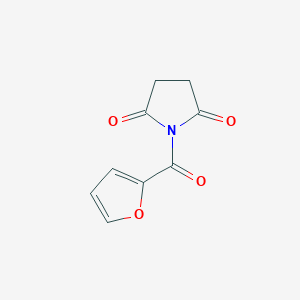

Pyrrolidine-2,5-dione, 1-(2-furoyl)-

Description

The study of heterocyclic compounds is a cornerstone of modern medicinal chemistry, with certain structural motifs repeatedly emerging as privileged scaffolds in drug discovery. Pyrrolidine-2,5-dione, 1-(2-furoyl)- is one such molecule that, by virtue of its constituent parts, warrants a closer examination of its potential roles in academic and industrial research.

The pyrrolidine-2,5-dione ring system, commonly known as the succinimide (B58015) moiety, is a five-membered heterocyclic structure that has proven to be a versatile scaffold in the development of new therapeutic agents. nih.govnih.gov Its significance is underscored by its presence in a variety of pharmacologically active compounds.

The succinimide core is a key feature in drugs with a wide spectrum of biological activities, including:

Anticonvulsant properties: The succinimide ring is fundamental to the action of several anti-epileptic drugs. nih.gov

Anti-inflammatory effects: Derivatives of this scaffold have been investigated for their potential to mitigate inflammatory processes. nih.gov

Antitumor activity: A number of succinimide-containing compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. nih.gov

Antimicrobial applications: The scaffold has also been incorporated into molecules designed to combat microbial infections. nih.gov

The utility of the pyrrolidine-2,5-dione scaffold lies in its ability to serve as a rigid backbone for the attachment of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired biological effects. researchgate.netucl.ac.be This adaptability makes it a valuable building block in the synthesis of new chemical entities. organic-chemistry.org

The 2-furoyl group, an acyl group derived from 2-furoic acid, is another structural component of note in medicinal chemistry. It is recognized as a pharmacophore, a molecular feature responsible for a drug's biological activity, and also serves as a valuable synthetic intermediate. prepchem.com

The synthesis of Pyrrolidine-2,5-dione, 1-(2-furoyl)-, also known as N-(2-furoyloxy)succinimide, has been described in the chemical literature. One documented method involves the reaction of 2-furanecarboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent. prepchem.com This reaction highlights the role of the 2-furoyl moiety as a reactive handle that can be readily incorporated into more complex molecular architectures.

While specific and extensive research focusing solely on Pyrrolidine-2,5-dione, 1-(2-furoyl)- is not widely available in published literature, the established biological profiles of its constituent scaffolds suggest several key research domains where this compound and its derivatives could be of significant interest. The exploration of succinimide derivatives is a vibrant area of research, and the introduction of a 2-furoyl group could modulate the activity of the parent scaffold in several ways.

Potential research areas for Pyrrolidine-2,5-dione, 1-(2-furoyl)- and related compounds include:

Anticonvulsant Drug Discovery: Given the well-established role of the succinimide ring in anti-epileptic drugs, new derivatives are continually being explored for enhanced efficacy and a broader spectrum of activity against different seizure types. nih.govnih.gov

Anti-inflammatory Agent Development: The search for novel anti-inflammatory agents is a perpetual endeavor in medicinal chemistry. Pyrrolidine-2,5-dione derivatives are being investigated as potential inhibitors of key inflammatory pathways. nih.gov

Anticancer Research: The development of novel anticancer agents is a critical area of research. The succinimide scaffold has been used as a template for the design of compounds that can interfere with the growth and proliferation of cancer cells. nih.gov

Enzyme Inhibition Studies: The ability of succinimide derivatives to act as enzyme inhibitors makes them attractive candidates for targeting specific enzymes involved in disease processes. nih.govnih.gov

The synthesis of Pyrrolidine-2,5-dione, 1-(2-furoyl)- provides a clear pathway for obtaining this compound for biological evaluation. prepchem.com Future research may focus on screening this molecule for activity in the aforementioned domains, potentially leading to the discovery of new lead compounds for drug development.

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

1-(furan-2-carbonyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C9H7NO4/c11-7-3-4-8(12)10(7)9(13)6-2-1-5-14-6/h1-2,5H,3-4H2 |

InChI Key |

ZPEVMCJVIYENPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidine 2,5 Dione, 1 2 Furoyl and Analogs

General Synthetic Routes to Pyrrolidine-2,5-diones

The construction of the pyrrolidine-2,5-dione ring can be achieved through several synthetic pathways, each offering distinct advantages in terms of substrate scope and stereochemical control.

Synthesis from Succinic Acid and Derivatives

A primary and straightforward method for synthesizing pyrrolidine-2,5-diones involves the use of succinic acid and its derivatives. ijapbc.comnih.gov This approach typically involves the reaction of succinic anhydride (B1165640) or succinic acid itself with a primary amine. For instance, N-substituted pyrrolidine-2,5-diones can be prepared by heating succinic acid derivatives with an appropriate amine, leading to the formation of the corresponding imide through a dehydration or condensation reaction. nih.gov

A specific example is the synthesis of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione, which starts from succinic acid. The process involves converting succinic acid to succinyl chloride by refluxing with thionyl chloride. The resulting succinyl chloride is then reacted with m-chloroaniline in benzene (B151609) to yield the target cyclic imide. ijapbc.com Similarly, the reaction of succinic acid derivatives with aminoacetic acid at elevated temperatures (180 °C) has been used to create intermediates for more complex pyrrolidine-2,5-dione structures. nih.gov

This method's versatility is demonstrated by its application in creating a library of 1,3-disubstituted pyrrolidine-2,5-diones. nih.gov The general reaction scheme is outlined below:

| Starting Material | Reagent | Product | Reference |

| Succinic Acid | Thionyl Chloride, then m-chloroaniline | 1-(3-chlorophenyl)-pyrrolidine-2,5-dione | ijapbc.com |

| Succinic Acid Derivatives | Aminoacetic Acid | Pyrrolidine-2,5-dione Intermediates | nih.gov |

Michael Addition Strategies for Pyrrolidine-2,5-dione Formation

The Michael addition is a powerful carbon-carbon bond-forming reaction that has been effectively utilized in the synthesis of pyrrolidine-2,5-dione derivatives. researchgate.netnih.gov This strategy often involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a maleimide (B117702) derivative. researchgate.netnih.govbuchler-gmbh.com

For example, the synthesis of (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal was achieved through an asymmetric organocatalytic Michael addition. nih.gov This approach allows for the creation of chiral centers with high enantioselectivity. nih.govbuchler-gmbh.com Another study reported the synthesis of various pyrrolidine-2,5-dione derivatives by the Michael addition of ketones to N-substituted maleimides, catalyzed by an organocatalytic system. researchgate.net

The reaction conditions and outcomes of Michael addition strategies are summarized in the following table:

| Michael Acceptor | Nucleophile/Reagent | Catalyst/Conditions | Product | Reference |

| N-phenylmaleimide | 2-Methylpentanal | Organocatalyst | (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal | nih.gov |

| N-substituted maleimide | Ketones | OtBU-l-threonine, DBU | 3-substituted pyrrolidine-2,5-diones | researchgate.net |

| N-cyclohexylmaleimide | Ethyl-2-oxy-cyclohexanecarboxylate | - | Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | researchgate.net |

Cyclization Reactions for Pyrrolidine-2,5-dione Ring Formation

The formation of the pyrrolidine-2,5-dione ring is often achieved through intramolecular cyclization reactions. These reactions can be designed to proceed from various acyclic precursors, offering a high degree of control over the final structure.

One notable method involves the reaction of maleic anhydride with aromatic amines. This reaction initially opens the anhydride ring to form a (Z)-4-oxo-4-(arylamino)but-2-enoic acid intermediate. Subsequent treatment with a dehydrating agent like thionyl chloride under reflux conditions induces cyclization to afford 3-chloro-N-aryl pyrrolidine-2,5-diones. researchgate.net

Another efficient approach is the Ugi four-component reaction (Ugi-4CR) followed by a cyclization step. This metal-free, sequential process allows for the diversity-oriented synthesis of functionalized pyrrolidine-2,5-diones in good to high yields with short reaction times and easy workup. nih.gov

Furthermore, the reaction of amide and thioamide dianions with epibromohydrin (B142927) leads to the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones, which are structurally related to the dione (B5365651) system. organic-chemistry.org

| Precursor | Reagents/Conditions | Product Type | Reference |

| Maleic anhydride and aromatic amines | Thionyl chloride (reflux) | 3-chloro-N-aryl pyrrolidine-2,5-diones | researchgate.net |

| Ugi-4CR adducts | - | Functionalized pyrrolidine-2,5-diones | nih.gov |

| Amide/thioamide dianions and epibromohydrin | n-Butyllithium | 5-(hydroxymethyl)pyrrolidin-2-ones | organic-chemistry.org |

Stereoselective Approaches in Pyrrolidine (B122466) Synthesis

The development of stereoselective methods for the synthesis of pyrrolidine derivatives is of great interest due to the prevalence of chiral pyrrolidine-containing molecules in pharmaceuticals. mdpi.com These methods can be broadly categorized into two groups: those that utilize a pre-existing chiral pyrrolidine ring and those that construct the ring from acyclic precursors in a stereocontrolled manner. mdpi.com

One diastereoselective synthesis of pyrrolidines starts from readily available chiral N-allyl oxazolidines. The key steps involve a tandem hydrozirconation followed by a Lewis acid-mediated cyclization. The choice of Lewis acid, such as TiCl4 or ZnCl2, can significantly influence the diastereoselectivity of the reaction. acs.org

Another stereoselective approach involves the catalytic hydrogenation of substituted pyrrole (B145914) systems. This method can lead to the formation of functionalized pyrrolidines with multiple new stereocenters with high diastereoselectivity. researchgate.net The synthesis of new pyrrolidine-based organocatalysts and their application in the asymmetric Michael addition of aldehydes to nitroolefins has also been reported, achieving enantioselectivities up to 85% ee. nih.gov

Targeted Synthesis of 1-(2-Furoyl)-Pyrrolidine-2,5-dione and Furoyl-Substituted Derivatives

The synthesis of pyrrolidine-2,5-diones bearing a 2-furoyl moiety at the nitrogen atom requires specific synthetic strategies, primarily involving N-acylation.

N-Acylation Strategies with 2-Furoyl Moieties

The introduction of a 2-furoyl group onto the nitrogen of a pyrrolidine-2,5-dione is typically achieved through N-acylation. This reaction involves the treatment of a pyrrolidine-2,5-dione with a 2-furoylating agent, such as 2-furoyl chloride, in the presence of a base. The base is necessary to deprotonate the nitrogen of the pyrrolidine-2,5-dione, making it nucleophilic enough to attack the electrophilic carbonyl carbon of the 2-furoyl chloride.

While direct synthesis of Pyrrolidine-2,5-dione, 1-(2-furoyl)- is not extensively detailed in the provided search results, the general principles of N-acylation of imides are well-established. The synthesis would likely proceed by first preparing the parent pyrrolidine-2,5-dione (succinimide) and then reacting it with 2-furoyl chloride in an appropriate solvent with a suitable base.

A related synthesis involves the acylation of pyrrolidine-2,4-diones at the C-3 position using acid chlorides, including those derived from arenecarboxylic acids, in the presence of a Lewis acid like boron trifluoride-diethyl etherate. rsc.org Although this describes C-acylation rather than N-acylation, it highlights the use of acyl chlorides in modifying the pyrrolidine dione core.

The general synthetic approach for N-acylation is depicted below:

| Substrate | Acylating Agent | Conditions | Product |

| Pyrrolidine-2,5-dione | 2-Furoyl chloride | Base, inert solvent | Pyrrolidine-2,5-dione, 1-(2-furoyl)- |

Further research would be needed to optimize the specific reaction conditions, such as the choice of base, solvent, and temperature, to achieve a high yield of the desired product.

Introduction of Furoyl Substituents via Condensation Reactions

The primary method for introducing a 2-furoyl group onto the pyrrolidine-2,5-dione (succinimide) core is through a condensation reaction, specifically N-acylation. This typically involves the reaction of succinimide (B58015) with an activated form of 2-furoic acid, most commonly 2-furoyl chloride. wikipedia.org

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the succinimide ring on the electrophilic carbonyl carbon of 2-furoyl chloride. This is followed by the elimination of a leaving group, typically a chloride ion, to form the N-acylated product, Pyrrolidine-2,5-dione, 1-(2-furoyl)-. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Historically, the preparation of 2-furoyl chloride itself involves refluxing 2-furoic acid with an excess of thionyl chloride. wikipedia.org This acyl chloride is a versatile intermediate in the synthesis of various pharmaceutical compounds. wikipedia.org

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of Pyrrolidine-2,5-dione, 1-(2-furoyl)-, researchers have synthesized a variety of structurally modified analogs. These modifications typically involve altering the substitution patterns on both the nitrogen and carbon atoms of the pyrrolidine-2,5-dione ring, as well as incorporating different heterocyclic systems.

Exploration of N-Substitution Patterns

The nitrogen atom of the pyrrolidine-2,5-dione ring is a common site for modification to investigate its impact on biological activity. While the parent compound features a 2-furoyl group, analogous syntheses can be performed with a wide range of acyl chlorides or carboxylic acids to introduce different N-substituents. For instance, N-substituted pyrrolidine-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures. rdd.edu.iq Another approach involves the reaction of maleic anhydride with aromatic amines, followed by cyclization with thionyl chloride to yield N-aryl pyrrolidine-2,5-diones. researchgate.net These methods allow for the introduction of diverse aryl, alkyl, and other functional groups at the nitrogen position, enabling a broad exploration of SAR.

Investigation of C-Substitution Patterns

Modifications to the carbon backbone of the pyrrolidine-2,5-dione ring are crucial for probing the steric and electronic requirements for biological activity. The development of efficient strategies for synthesizing multi-substituted pyrrolidine-2,5-diones is an active area of research. researchgate.net

One approach involves the Michael addition of ketones to N-substituted maleimides, catalyzed by an organocatalytic system, to produce C-substituted pyrrolidine-2,5-dione derivatives. researchgate.netresearchgate.net Another strategy is the three-component reaction of aromatic aldehydes, amines, and esters of acylpyruvic acid to generate 4-acyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can be further functionalized. beilstein-journals.org Additionally, C-H alkylation and arylation of amides can be achieved using a nickel catalyst, offering a direct method for introducing substituents onto the pyrrolidine ring. organic-chemistry.org These synthetic routes provide access to a library of C-substituted analogs for detailed SAR studies. nih.govlifechemicals.com

Table 1: Examples of C-Substituted Pyrrolidine-2,5-dione Analogs and Synthetic Approaches

| Analog Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 3-Chloro-1-aryl-pyrrolidine-2,5-diones | Ring-opening of maleic anhydride with aromatic amines, followed by cyclization | Maleic anhydride, aromatic amines, thionyl chloride | researchgate.netresearchgate.net |

| 3-Substituted pyrrolidine-2,5-diones via Michael Addition | Michael addition of ketones to N-substituted maleimides | N-substituted maleimides, ketones, organocatalyst | researchgate.netresearchgate.net |

| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Three-component reaction followed by reaction with aliphatic amines | Aromatic aldehydes, amines, ethyl 2,4-dioxovalerate, aliphatic amines | beilstein-journals.org |

Incorporation of Additional Heterocyclic Moieties

To expand the chemical space and explore new interactions with biological targets, additional heterocyclic rings can be incorporated into the pyrrolidine-2,5-dione scaffold. This can be achieved by modifying either the N-substituent or the C-substituents.

For instance, instead of a furoyl group, other heteroaroyl chlorides (e.g., thenoyl chloride, nicotinoyl chloride) can be used in condensation reactions to introduce different heterocyclic rings at the nitrogen atom. Synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives from L-proline is another example of incorporating heterocyclic moieties. researchgate.net

Furthermore, heterocyclic groups can be introduced at the carbon positions of the pyrrolidine-2,5-dione ring. One method involves the condensation of a substituted pyrrolidine-2,5-dione with an aldehyde bearing a heterocyclic ring, such as 2-thiophenecarboxaldehyde. rdd.edu.iq The synthesis of spirooxindole pyrrolidine derivatives through [3+2] cycloaddition reactions also incorporates an additional heterocyclic system. nih.govresearchgate.net These strategies allow for the creation of hybrid molecules with potentially novel biological activities. nih.gov

Optimization of Reaction Conditions and Efficiency in Pyrrolidine-2,5-dione Synthesis

For the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-hydroxy-3-pyrroline-2-ones and aliphatic amines, a study found that using ethanol (B145695) as a solvent dramatically increased the product yield compared to glacial acetic acid. beilstein-journals.org Further optimization of the reactant ratios and solvent volume led to even higher yields. beilstein-journals.org

In the synthesis of pyrroles via tandem amination/oxidation, acetonitrile (B52724) was identified as a superior solvent. nih.gov The addition of a Lewis acid co-catalyst, such as Sc(OTf)₃, was found to be beneficial for less reactive substrates by activating the imine intermediate. nih.gov Microwave irradiation has also been employed to accelerate reactions and improve yields, for example, in the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines. organic-chemistry.org

Table 2: Optimization of Reaction Conditions for Pyrrolidine-2,5-dione Synthesis

| Reaction Type | Parameter Optimized | Optimized Condition | Impact | Reference |

|---|---|---|---|---|

| Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones | Solvent | Ethanol | Increased yield compared to acetic acid | beilstein-journals.org |

| Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones | Reactant Ratio | Increased equivalents of amine | Higher product yield | beilstein-journals.org |

| Tandem Amination/Oxidation for Pyrroles | Solvent | Acetonitrile | Improved transformation | nih.gov |

| Tandem Amination/Oxidation for Pyrroles | Catalyst | Addition of Sc(OTf)₃ | Enabled reaction of sluggish substrates | nih.gov |

Chemical Reactivity and Transformational Chemistry

Reactions of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione moiety, a cyclic imide also known as a succinimide (B58015), is susceptible to various reactions that can alter its fundamental structure. These transformations are key to modifying the compound for various applications.

The succinimide ring can be opened by nucleophilic attack. clockss.org This reaction is particularly sensitive to pH and temperature, with hydrolysis occurring more readily at high pH and elevated temperatures. nih.gov The ring-opening can lead to the formation of stable hydrazides when trapped with hydrazine. nih.gov This process is significant in the study of antibody-drug conjugates (ADCs), where the stability of the succinimide linker is crucial for therapeutic activity. nih.gov

Conversely, ring-closure reactions can be employed to synthesize the pyrrolidine-2,5-dione ring itself or to create more complex heterocyclic systems. rsc.orgnih.gov These reactions often involve the dehydration and cyclization of a hydroxyl butyl amide intermediate at high temperatures. rdd.edu.iq

Table 1: Examples of Ring-Opening and Ring-Closure Reactions

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Ring-Opening | High pH, elevated temperature | Carboxylic acid and amide | nih.gov |

| Ring-Opening | Hydrazine | Hydrazide | nih.gov |

| Ring-Closure | Dehydration of hydroxyl butyl amide | N-substituted pyrrolidine-2-one | rdd.edu.iq |

| Ring-Closure | Organo-base catalyzed three-component reaction | Dihydrofurofurans and furans | rsc.org |

The succinimide ring contains active methylene (B1212753) groups (the CH₂ groups) and two carbonyl groups that can be sites for derivatization. clockss.org While the provided search results focus more on the ring-opening aspect, the general reactivity of succinimides suggests that these sites can undergo reactions such as alkylation or condensation under appropriate conditions. The carbonyl groups can also be targeted by reducing agents.

The formation of succinimide derivatives is a common strategy to modify the properties of molecules for various applications, including pharmaceuticals. nih.gov The addition of functional groups to the succinimide ring can significantly alter the spectroscopic and pharmacological properties of the resulting compounds. nih.gov

Reactivity of the 2-Furoyl Substituent

The 2-furoyl group, consisting of a furan (B31954) ring attached to a carbonyl group, introduces another layer of reactivity to the molecule.

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, often more easily than benzene (B151609). pearson.com Substitution typically occurs at the 2-position (or C5 position relative to the oxygen atom) as the intermediate sigma complex is more stabilized. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The presence of the deactivating acyl group at the 2-position of the furan in Pyrrolidine-2,5-dione, 1-(2-furoyl)- would direct incoming electrophiles to the 4- and 5-positions of the furan ring.

Table 2: Common Electrophilic Aromatic Substitution Reactions of Furan

| Reaction | Reagents | Product | Reference |

| Bromination | Br₂ in dioxane | 2-Bromofuran | pearson.com |

| Nitration | Nitric acid and sulfuric acid | 2-Nitrofuran | masterorganicchemistry.com |

| Sulfonation | Fuming sulfuric acid | Furan-2-sulfonic acid | youtube.com |

The carbonyl group of the 2-furoyl substituent can undergo various transformations characteristic of ketones. These include reduction to an alcohol, reductive amination, and addition of nucleophiles. The study of the infrared spectra of 2-furoyl chloride and related compounds reveals insights into the nature of this carbonyl group, which can exist in different rotational isomers. rsc.org The transformation of this carbonyl group is a key step in the synthesis of various pharmaceutical intermediates. wikipedia.org

Photochemical and Thermal Decomposition Pathways of Pyrrolidine-2,5-dione Derivatives

The decomposition of N-acylsuccinimides and related compounds under photochemical and thermal conditions can proceed through various pathways. For some organic azides, thermal and photochemical decomposition begins with the formation of a nitrene intermediate. researchgate.netrsc.org The specific pathway can be temperature-dependent, with different spin states of the nitrene being favored at different temperatures. researchgate.net Another potential photochemical reaction is the Norrish Type II reaction, which involves a 1,5-hydrogen shift to form a biradical intermediate, followed by further rearrangements. clockss.org

It is important to note that while these are general pathways for related compounds, the specific decomposition of Pyrrolidine-2,5-dione, 1-(2-furoyl)- would depend on the interplay of both the succinimide and furoyl moieties under specific energetic conditions.

Formation of Pyrrolidine-2,5-dione, 1-(2-furoyl)- in Hydrothermal Biomass Conversion: A Look into Complex Chemical Transformations

The intricate network of chemical reactions occurring during the hydrothermal conversion of biomass can lead to the formation of a diverse array of compounds, including the nitrogen-containing heterocyclic molecule, Pyrrolidine-2,5-dione, 1-(2-furoyl)-. This compound's emergence is a testament to the complex interplay between the degradation products of proteins and carbohydrates under high-temperature, high-pressure aqueous conditions.

The formation of Pyrrolidine-2,5-dione, 1-(2-furoyl)-, also known as N-(2-furoyl)succinimide, is primarily attributed to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. nih.govnih.gov In the context of hydrothermal conversion of biomass, which often involves feedstocks rich in both proteins and carbohydrates like food waste, this reaction pathway is of significant interest. nih.govresearchgate.net

The proposed formation mechanism involves the degradation of specific precursors. The succinimide moiety, a pyrrolidine-2,5-dione structure, is likely derived from the amino acid asparagine. nih.govfrontiersin.org Under hydrothermal conditions, asparagine can undergo cyclization and deamination to form succinimide. researchgate.net Concurrently, the dehydration of pentose (B10789219) and hexose (B10828440) sugars present in the biomass leads to the formation of furan derivatives, such as furfural. nih.gov Furfural can be further oxidized to 2-furoic acid under these reactive conditions.

The final step in the formation of the target compound is the reaction between the newly formed succinimide and an activated form of 2-furoic acid, such as 2-furoyl chloride, or through a direct condensation reaction under the high temperatures and pressures characteristic of hydrothermal processing. While direct evidence for this specific reaction within a hydrothermal biomass reactor is still an area of active research, the presence of both N-acyl imides and furanic compounds in bio-oils derived from such processes strongly supports this hypothesis.

Detection in Complex Bio-Oils

The identification of specific compounds like Pyrrolidine-2,5-dione, 1-(2-furoyl)- within the highly complex matrix of bio-oil presents a significant analytical challenge. Bio-oils are mixtures containing hundreds to thousands of different organic molecules. Advanced analytical techniques are therefore essential for the detailed characterization of these products.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds in bio-oil. The mass spectrum of a compound provides a unique fragmentation pattern, or "fingerprint," that allows for its identification by comparing it to spectral libraries. The NIST WebBook provides a reference mass spectrum for succinimide, a key precursor, which can aid in tracking its presence and reactions. nist.govnist.gov While a publicly available mass spectrum for Pyrrolidine-2,5-dione, 1-(2-furoyl)- is not readily found in common databases, knowledge of its synthesis allows for the generation of a reference standard and its corresponding analytical data. nih.govrdd.edu.iqresearchgate.net

The table below summarizes the key precursors and the target compound involved in this formation pathway.

| Compound Name | Chemical Formula | Role in Formation |

| Asparagine | C₄H₈N₂O₃ | Precursor to the succinimide ring |

| Furfural | C₅H₄O₂ | Intermediate from sugar dehydration |

| 2-Furoic Acid | C₅H₄O₃ | Oxidized derivative of furfural, precursor to the furoyl group |

| Succinimide | C₄H₅NO₂ | Key intermediate, forms the pyrrolidine-2,5-dione core |

| Pyrrolidine-2,5-dione, 1-(2-furoyl)- | C₉H₇NO₃ | Final product of interest |

Further research, including model compound studies reacting asparagine and furan derivatives under hydrothermal conditions and detailed analysis of the resulting products, is necessary to definitively confirm the formation pathways and quantify the presence of Pyrrolidine-2,5-dione, 1-(2-furoyl)- in various biomass feedstocks.

Advanced Structural Elucidation and Theoretical Investigations

Spectroscopic Characterization of Pyrrolidine-2,5-dione, 1-(2-furoyl)- and its Derivatives

Spectroscopic analysis is fundamental to the structural confirmation of "Pyrrolidine-2,5-dione, 1-(2-furoyl)-". Techniques such as NMR, Mass Spectrometry, and IR spectroscopy offer unambiguous evidence for the compound's molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For "Pyrrolidine-2,5-dione, 1-(2-furoyl)-", the ¹H and ¹³C NMR spectra exhibit characteristic signals corresponding to the succinimide (B58015) and furoyl moieties.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the furan (B31954) and the succinimide rings. The four protons of the succinimide ring are chemically equivalent due to symmetry and are expected to appear as a sharp singlet. chemicalbook.comspectrabase.com The protons of the 2-furoyl group, being part of an aromatic system, will appear at lower field and will show characteristic coupling patterns (doublet of doublets or multiplets).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The succinimide ring is characterized by signals for its two equivalent methylene (B1212753) carbons and two equivalent carbonyl carbons. nih.govresearchgate.net The carbonyl carbons of the imide are notably deshielded and appear significantly downfield. nih.govresearchgate.net The furan ring of the furoyl group will display signals for its four carbons, in addition to the carbonyl carbon of the acyl group.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Moiety |

|---|---|---|---|

| H3', H4' | ~2.90 (s, 4H) | - | Succinimide |

| H3 | ~6.65 (dd, 1H) | ~113.0 | Furan |

| H4 | ~7.30 (dd, 1H) | ~120.0 | Furan |

| H5 | ~7.80 (dd, 1H) | ~149.0 | Furan |

| C3', C4' | - | ~29.5 | Succinimide |

| C2', C5' | - | ~175.0 | Succinimide (C=O) |

| C2 | - | ~147.0 | Furan |

| C=O (furoyl) | - | ~158.0 | Furoyl (C=O) |

Note: Predicted values are based on data for succinimide and N-furoyl derivatives. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is used to determine the molecular weight of "Pyrrolidine-2,5-dione, 1-(2-furoyl)-" and to gain insight into its structure through analysis of its fragmentation patterns. The exact mass of the molecule (C₉H₇NO₄) is 193.0375 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of N-acylsuccinimides in the mass spectrometer often involves the cleavage of the N-acyl bond. The primary fragmentation pathways for "Pyrrolidine-2,5-dione, 1-(2-furoyl)-" are expected to involve the loss of the furoyl group or cleavage within the succinimide ring. The base peak in the spectrum would likely correspond to one of these stable fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge) | Possible Fragment | Formula |

|---|---|---|

| 193.04 | [M]⁺ | [C₉H₇NO₄]⁺ |

| 99.03 | [Succinimide]⁺ | [C₄H₅NO₂]⁺ |

| 95.01 | [Furoyl cation]⁺ | [C₅H₃O₂]⁺ |

| 67.02 | [Furan ring fragment]⁺ | [C₄H₃O]⁺ |

Note: Fragmentation is predictive and based on common pathways for related structures. osaka-u.ac.jp

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of "Pyrrolidine-2,5-dione, 1-(2-furoyl)-" is dominated by the characteristic absorption bands of the carbonyl groups.

The succinimide ring displays two distinct C=O stretching bands due to symmetric and anti-symmetric vibrations, which is a hallmark of cyclic imides. nih.gov The furoyl carbonyl group also contributes to the strong absorption in this region. Additionally, characteristic bands for the C-N stretching of the imide and the C-O and C=C stretching of the furan ring are expected. nist.govresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1795 | Symmetric C=O stretch | Imide |

| ~1715 | Anti-symmetric C=O stretch | Imide |

| ~1680 | C=O stretch | Acyl Ketone |

| ~1570, ~1470 | C=C stretching | Furan Ring |

| ~1370 | C-N stretching | Imide |

| ~1250 | C-O stretching | Furan Ring |

Note: Values are typical for the specified functional groups and may shift based on molecular environment. nih.gov

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for "Pyrrolidine-2,5-dione, 1-(2-furoyl)-" is not widely reported, analysis of the parent compound, pyrrolidine-2,5-dione (succinimide), offers significant insight.

Computational Chemistry and Molecular Modeling

Theoretical investigations using computational chemistry complement experimental data by providing a deeper understanding of the electronic structure and reactivity of "Pyrrolidine-2,5-dione, 1-(2-furoyl)-".

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.commdpi.com For "Pyrrolidine-2,5-dione, 1-(2-furoyl)-", DFT calculations can be employed to predict a variety of properties.

Optimized Geometry: DFT can calculate the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Electrostatic Potential Maps: DFT can generate maps of electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the carbonyl carbons are electron-poor.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of absorption bands. mdpi.com

These theoretical insights are invaluable for rationalizing the observed spectroscopic data and predicting the molecule's behavior in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For N-substituted pyrrolidine-2,5-dione derivatives, MD simulations serve to explore the stability of the compound, its conformational flexibility, and the specific mechanisms of its interaction with biological macromolecules in a simulated physiological environment. mdpi.com

Key parameters are analyzed during these simulations to determine the stability of a ligand-protein complex. One such parameter is the root-mean-square deviation (RMSD), which measures the average distance between the atoms of the superimposed molecules. In studies involving pyrrolidine-dione derivatives complexed with enzymes, an average RMSD value of approximately 2.15 Å over a 30-nanosecond simulation period is indicative of a stable binding interaction. mdpi.comnih.gov These simulations confirm that the ligand remains stably bound within the active site of the protein. Furthermore, MD simulations are often coupled with binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), to provide a more quantitative estimation of the binding affinity between the ligand and its biological target. mdpi.comnih.gov This approach allows researchers to understand the dynamic nature of the interactions and the conformational adjustments that occur upon binding.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design and discovery for predicting the binding mode and affinity of a small molecule ligand, such as Pyrrolidine-2,5-dione, 1-(2-furoyl)-, to the active site of a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most favorable binding pose.

The pyrrolidine-2,5-dione scaffold is a common feature in compounds designed to inhibit various enzymes, and molecular docking has been extensively used to rationalize their activity. nih.gov Studies on related derivatives have identified several key enzyme targets.

Cyclooxygenases (COX-1/COX-2): N-substituted pyrrolidine-2,5-dione derivatives have been investigated as anti-inflammatory agents targeting COX enzymes. nih.gov Docking simulations have been crucial in explaining the observed selectivity of certain compounds for COX-2 over COX-1. These studies reveal that selective inhibitors form significant interactions with amino acid residues located in a secondary pocket of the COX-2 active site, which is absent in COX-1. nih.gov

5-Lipoxygenase (5-LOX): In conjunction with COX, 5-LOX is another critical enzyme in the inflammatory pathway. Docking studies have been employed to explore the binding modes of pyrrolidine-2,5-dione derivatives within the 5-LOX active site. nih.gov

Kinases (Cdk5, EGFR, CDK2): The ATP-binding site of protein kinases is a common target for inhibitors. Computational simulations have identified pyrrolidine-dione derivatives as potential inhibitors of the Cyclin-dependent kinase 5 (Cdk5)/p25 complex, which is implicated in Alzheimer's disease. mdpi.comnih.gov Similarly, related pyrrole (B145914) structures have been docked into the active sites of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent kinase 2 (CDK2) to elucidate their anticancer potential, showing interactions with key residues in the kinase domain. nih.gov

α-Glucosidase: Docking studies on pyrrolidine-2,5-dione derivatives designed as antidiabetic agents have shown specific interactions with key residues such as Phe157, Asp214, Glu276, and Arg312 in the active site of α-glucosidase. researchgate.net

Acetylcholinesterase (AChE): For potential application in Alzheimer's disease, related pyrrolidinone structures have been docked into the active site of AChE (PDB ID: 4EY7) to predict their inhibitory activity. researchgate.net

The insights from these ligand-enzyme interaction studies are summarized in the table below.

| Enzyme Target | PDB Code | Key Interacting Residues | Potential Therapeutic Area |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | e.g., 5KIR | Arg513, Tyr385, Ser530 | Anti-inflammatory |

| 5-Lipoxygenase (5-LOX) | e.g., 3V99 | His367, His372, His550, Ile673 | Anti-inflammatory |

| Cyclin-dependent kinase 5 (Cdk5) | e.g., 1UNL | Cys83, Asp86, Lys33 | Alzheimer's Disease |

| α-Glucosidase | Not Specified | Phe157, Asp214, Glu276, Arg312 | Diabetes |

| Acetylcholinesterase (AChE) | 4EY7 | Trp84, Ser122, Tyr334 | Alzheimer's Disease |

| EGFR Kinase | 4HJO | Met793, Gly796, Leu844 | Anticancer |

| CDK2 Kinase | 6GUH | Leu83, Lys33, Asp86 | Anticancer |

The prediction of binding to a receptor, such as a G-protein coupled receptor (GPCR), involves docking the ligand into a binding pocket that is often deep and possesses distinct chemical characteristics. For example, studies on the Formylpeptide receptor 2 (FPR2) have revealed an amphiphilic binding pocket where ligands can form a combination of hydrophobic interactions and hydrogen bonds. nih.gov The accuracy of these predictions relies heavily on the quality of the receptor's structural model. In cases where an experimental structure is not available, homology models or structures predicted by advanced algorithms like AlphaFold2 are increasingly being used for prospective ligand discovery, sometimes proving as effective as docking against experimentally determined structures. thealonlab.org

The output of a ligand-receptor docking study typically includes a docking score and a predicted binding energy, which estimate the affinity of the ligand for the receptor. The analysis also details the specific non-covalent interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's binding site.

The following table conceptualizes the typical data generated from such predictive studies.

| Receptor Target Family | Example Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|---|

| G-Protein Coupled Receptor (GPCR) | e.g., 5-HT2A Receptor | -8.5 to -11.0 | Asp155, Ser159, Phe339, Trp336 | Hydrogen Bond, Hydrophobic, π-π Stacking |

| Nuclear Receptor | e.g., Estrogen Receptor | -7.0 to -9.5 | Arg394, Glu353, His524 | Hydrogen Bond, Hydrophobic |

| Ion Channel | e.g., GABA-A Receptor | -6.5 to -9.0 | Tyr97, Phe99, Thr142 | Hydrogen Bond, π-π Stacking |

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Impact of Pyrrolidine-2,5-dione Scaffold Modifications on Biological Activity

The pyrrolidine-2,5-dione ring system is a versatile and privileged scaffold in medicinal chemistry due to its synthetic accessibility and its ability to interact with various biological targets. researchgate.net Its non-planar, three-dimensional structure allows for the exploration of a wider chemical space compared to flat aromatic systems. researchgate.net Modifications at both the nitrogen and carbon atoms of this scaffold have been shown to significantly influence the biological activity of the resulting compounds. researchgate.netnih.gov

In a series of naltrindole (B39905) derivatives, which share a core structure that can be conceptually related to substituted pyrrolidines, the nature of the N-substituent was found to dramatically alter the functional activity at the δ opioid receptor. researchgate.net For instance, the introduction of different alkyl, acyl, and sulfonyl groups led to a wide spectrum of activities, ranging from full inverse agonists to full agonists. researchgate.net Specifically, a cyclopropylsulfonamide substituent resulted in a potent full inverse agonist, while a phenethylsulfonamide substituent conferred full agonist activity. researchgate.net This highlights the sensitivity of the biological response to the steric and electronic properties of the N-substituent.

Furthermore, research on other pyrrolidine-2,5-dione derivatives has shown that incorporating arylpiperazine moieties via an alkyl linker at the nitrogen atom can lead to potent anticonvulsant activity. nih.gov The nature of the aryl group on the piperazine (B1678402) ring and the length of the alkyl chain are critical for optimizing this activity. nih.gov

The following table summarizes the impact of various N-substituents on the biological activity of pyrrolidine-2,5-dione derivatives based on reported studies.

| N-Substituent Type | General Effect on Activity | Example Moiety | Observed Biological Activity |

| Alkyl/Aryl Piperazinylalkyl | Modulates anticonvulsant activity | 1-(Arylpiperazin-1-yl)alkyl | Anticonvulsant |

| Sulfonamides | Can switch between agonist and inverse agonist activity | Cyclopropylsulfonamide | Inverse Agonist (at δ opioid receptor) |

| Sulfonamides | Can switch between agonist and inverse agonist activity | Phenethylsulfonamide | Agonist (at δ opioid receptor) |

Data compiled from studies on various pyrrolidine-2,5-dione and related heterocyclic derivatives. nih.govresearchgate.net

Substitutions on the carbon atoms of the pyrrolidine-2,5-dione ring directly influence how the molecule fits into and interacts with the binding pocket of a biological target. These modifications can enhance potency and improve selectivity by introducing specific steric, electronic, or hydrogen-bonding interactions.

For instance, in a study of pyrrolidine-2,5-dione derivatives as anticonvulsants, substituents at the C-3 position were found to strongly affect activity. nih.gov Derivatives with a 3-benzhydryl or 3-isopropyl group showed significant protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while 3-methyl and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov This suggests that the size and nature of the C-3 substituent can determine the specific anticonvulsant mechanism of action.

In another class of compounds, pyrrolidine-2,3-diones, it was established that a 4-p-trifluoromethylphenyl and a 5-ethyl moiety on the core structure improved antimicrobial activity. nih.gov This indicates that specific substitutions at these positions are crucial for enhancing the desired biological effect. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. researchgate.net

The table below illustrates the influence of C-substituents on the biological activity of pyrrolidine-dione derivatives.

| Position of Substitution | Substituent | Effect on Biological Activity | Target/Assay |

| C-3 | Benzhydryl, Isopropyl | Increased anticonvulsant activity | scPTZ test |

| C-3 | Methyl, Unsubstituted | Increased anticonvulsant activity | MES test |

| C-4 & C-5 | 4-p-Trifluoromethylphenyl & 5-Ethyl | Improved antimicrobial activity | Planktonic bacteria |

Data derived from research on various pyrrolidine-2,5-dione and pyrrolidine-2,3-dione (B1313883) analogs. nih.govnih.gov

Contribution of the 2-Furoyl Moiety to Activity and Selectivity

The 2-furoyl group, which is the N-substituent in "Pyrrolidine-2,5-dione, 1-(2-furoyl)-," is a key structural element that significantly contributes to the molecule's biological activity and selectivity. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, can participate in various non-covalent interactions with biological macromolecules. utripoli.edu.lynih.gov

The furan ring is a bioisostere of other aromatic rings like benzene (B151609) and thiophene (B33073) and is found in numerous biologically active natural products and synthetic drugs. utripoli.edu.lynih.gov Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking and hydrophobic interactions with the amino acid residues in an enzyme's active site or a receptor's binding pocket.

In the context of pyrrolidine-2,3-dione derivatives, the presence of a furan ring has been associated with antimicrobial properties. nih.gov The specific orientation and electronic properties of the furan ring are crucial for its recognition by the target, which in some cases has been identified as penicillin-binding proteins. nih.gov

Modifying the furan ring with various substituents is a common strategy to fine-tune the biological activity of furan-containing compounds. Substituents can alter the electronic distribution within the ring, modulate its steric profile, and introduce new points of interaction with the target.

In a study on furan-based inhibitors of the ST2 receptor, substitutions on a furan ring that was part of a larger scaffold were systematically explored. nih.gov It was found that the placement of nitro groups on an adjacent phenyl ring, which electronically influences the furan, and the nature of substituents on another phenyl ring attached to the pyrrolidine (B122466), significantly impacted the inhibitory activity. nih.gov For example, dimethyl amine, pyrrolidine, and piperidine (B6355638) substituents at the 4-position of the B-ring (a phenyl ring) improved the activity by 2-3 fold. nih.gov

The following table provides examples of how substitutions on or affecting the furan moiety can influence biological activity.

| Moiety | Substitution | Observed Effect |

| Phenyl ring attached to furan-pyrrolidine scaffold | 4-Dimethyl amine, 4-Pyrrolidine, 4-Piperidine | 2-3 fold improvement in ST2 inhibition |

| Phenyl ring attached to furan scaffold | Meta and para electron-donating groups | Potent antimicrobial and antioxidant activity |

Data from studies on furan-containing compounds. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgscienceforecastoa.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogs, thereby guiding the design of more effective molecules. scienceforecastoa.com

For a series of compounds based on the "Pyrrolidine-2,5-dione, 1-(2-furoyl)-" scaffold, a QSAR study would involve calculating a variety of molecular descriptors for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). scienceforecastoa.com

A statistical method, such as multiple linear regression (MLR), would then be used to develop an equation that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀ values). ijpbs.net A robust QSAR model should have high statistical significance (e.g., a high R² value) and good predictive power, which is often assessed through cross-validation techniques like the leave-one-out (LOO) method. ijpbs.netnih.gov

For example, a QSAR study on antiarrhythmic agents with a pyrrolidin-2-one core successfully developed a model that explained up to 91% of the variance in activity. nih.gov The model identified specific descriptors related to the molecular structure that were crucial for the antiarrhythmic effect. nih.gov Similarly, for the "Pyrrolidine-2,5-dione, 1-(2-furoyl)-" series, a QSAR model could reveal the optimal electronic and steric properties for both the pyrrolidine-2,5-dione scaffold and the 2-furoyl moiety to maximize the desired biological activity. This predictive capability is invaluable for prioritizing the synthesis of new derivatives with a higher probability of success.

Rational Design Principles for Novel Pyrrolidine-2,5-dione, 1-(2-furoyl)- Derivatives

The rational design of novel derivatives based on the Pyrrolidine-2,5-dione, 1-(2-furoyl)- scaffold is a strategic process aimed at optimizing therapeutic activity by modifying its chemical structure. This process relies on understanding the structure-activity relationships (SAR) and employing computational tools to predict how structural changes will affect biological interactions. Key principles involve scaffold modification, exploration of substitution patterns, and the use of molecular modeling to guide the synthesis of more potent and selective compounds.

Core Structure and Target Interactions

The pyrrolidine-2,5-dione moiety, also known as a succinimide (B58015) ring, is a recognized structural template in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.netresearchgate.net The design of new derivatives often begins with an understanding of how this core structure and its appended groups, like the 1-(2-furoyl) substituent, interact with biological targets.

Molecular modeling studies on related pyrrolidine-2,5-dione derivatives have provided insight into crucial binding mechanisms. For instance, in the context of aromatase inhibition, the nitrogen lone pair electrons of a phenylamine group attached to the scaffold can initiate binding with the Fe³⁺ heme of the cytochrome P-450 enzyme. nih.gov Similarly, for derivatives designed as cyclooxygenase (COX) inhibitors, docking simulations have shown that the succinimide scaffold can interact with key amino acid residues within the enzyme's active site. researchgate.netebi.ac.uk Specifically, selective COX-2 inhibitors often show significant interactions with amino acids in the secondary COX-2 enzyme pocket, which guides the design of derivatives with improved selectivity. ebi.ac.uknih.gov

The design strategy for tumor necrosis factor-alpha (TNF-α) inhibitors also leverages structure-based approaches to identify derivatives with stronger binding affinity. nih.gov Computational docking of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives into the active site of tyrosinase has also been used to confirm strong interactions with key residues, suggesting a high binding activity which correlates with observed inhibitory effects. rsc.org These examples underscore a fundamental principle: the pyrrolidine-2,5-dione core serves as a versatile anchor, and modifications should preserve or enhance these key interactions with the target protein.

Structure-Activity Relationship (SAR) and Substitution Patterns

A central tenet of rational drug design is the systematic modification of a lead compound to map its SAR. For derivatives of the pyrrolidine-2,5-dione class, research has demonstrated that the nature and position of substituents dramatically influence biological activity.

In the development of inhibitors for the Suppression of Tumorigenicity 2 (ST2) protein, researchers kept a furan ring in the structure while modifying a separate phenyl ring (Ring B) to study the SAR. nih.gov The findings indicate that the addition of specific groups at various positions can significantly enhance inhibitory potency. For example, placing a dimethyl amine, a pyrrolidine, a piperidine, or a methyl ester group at the 4-position of the phenyl ring improved the half-maximal inhibitory concentration (IC₅₀) by two to three times compared to the parent compound. nih.gov Conversely, adding a carboxylic acid group at the same position led to reduced activity. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Pyrrolidine-Based ST2 Inhibitors

| Compound ID | Substituent on Phenyl Ring (Ring B) | Position | IC₅₀ (µM) | Fold Improvement |

| Parent | H | - | ~15-21 | - |

| 3c | Dimethyl amine | 4 | 5 - 7 | 2-3x |

| 4a | Pyrrolidine | 4 | 5 - 7 | 2-3x |

| 4b | Piperidine | 4 | 5 - 7 | 2-3x |

| 9a | Methyl ester | 4 | 5 - 7 | 2-3x |

| 10 | Carboxylic acid | 4 | >21 | Reduced |

| 4c | Pyrrolidine | 3 | 5 - 7 | ~3x |

| 4d | Piperidine | 3 | 5 - 7 | ~3x |

| 9b | Dimethyl amine | 3 | 5 - 7 | ~3x |

This table is generated based on data for 1-(Furan-2-ylmethyl)pyrrolidine derivatives, illustrating the principles of SAR that can be applied to the design of new Pyrrolidine-2,5-dione, 1-(2-furoyl)- derivatives. Data adapted from reference nih.gov.

Similar strategies have been applied to the design of anti-inflammatory agents. In one study, the synthesis of various N-substituted pyrrolidine-2,5-dione derivatives, including those with cycloalkyl, alkyl, and aryl carbonyl groups, revealed that a series of compounds with specific substitutions (13a-e) exhibited potent COX-2 inhibition in the low micromolar to submicromolar range. ebi.ac.uknih.gov Compound 13e, in particular, emerged as the most potent inhibitor of COX-2 with an IC₅₀ value of 0.98 µM. ebi.ac.uknih.gov This highlights the principle that modifying the N-substituent of the pyrrolidine-2,5-dione ring is a viable strategy for enhancing potency and selectivity.

Molecular Modeling and In Silico Design

Modern rational drug design heavily relies on computational methods to predict the properties of novel molecules before their synthesis, saving time and resources. Molecular modeling and docking simulations are key tools used to rationalize biological results and guide the design of new derivatives. researchgate.netebi.ac.uk

For aromatase inhibitors based on the pyrrolidine-2,5-dione scaffold, molecular modeling suggested that larger inhibitors preferentially bind to the region of the active site that normally accommodates the C(17)=O group of the natural substrate, androstenedione. nih.gov For smaller inhibitors, the modeling proposed a new design parameter: the distance between the C(10) position of the steroid nucleus and the liganding heteroatom of the inhibitor. nih.gov Potent inhibitors were found to have a distance comparable to approximately twice the steroid's C(10) to C(19) bond length. nih.gov

These in silico approaches allow researchers to:

Visualize and analyze the binding modes of designed compounds within the target's active site. ebi.ac.uk

Predict binding affinity and rank potential derivatives.

Understand the structural basis for selectivity (e.g., COX-2 vs. COX-1). nih.gov

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized.

By integrating these computational predictions with SAR data from synthesized compounds, a cyclical and iterative design process is established, leading to the development of derivatives with progressively improved activity profiles.

Biological Evaluation and Mechanistic Insights in Vitro

Enzyme Inhibition Studies (In Vitro)

Cyclooxygenase (COX-1/COX-2) and Lipoxygenase (LOX) Inhibition

Pyrrolidine-2,5-dione, 1-(2-furoyl)- and its derivatives have been identified as potential anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govsigmaaldrich.comsigmaaldrich.comebi.ac.uk These enzymes are critical in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.

In vitro assays have demonstrated that N-substituted pyrrolidine-2,5-dione derivatives can exhibit inhibitory activity against both COX-1 and COX-2 enzymes. nih.govsigmaaldrich.comsigmaaldrich.comebi.ac.ukresearchgate.net Some derivatives have shown preferential inhibition of COX-2, which is an attractive feature for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.govsigmaaldrich.comsigmaaldrich.comebi.ac.ukresearchgate.net For instance, certain compounds within this class have displayed IC50 values in the low micromolar to submicromolar range for COX-2 inhibition. nih.govsigmaaldrich.comsigmaaldrich.comebi.ac.ukresearchgate.net

Furthermore, the dual inhibition of both COX and LOX pathways is a rational approach to developing more effective and safer anti-inflammatory agents. nih.gov Studies have reported on pyrrolidine-2,5-dione derivatives that act as dual inhibitors of COX and 5-LOX. nih.govresearchgate.net The anti-inflammatory potential of these compounds has been determined using various in vitro assays, including cyclooxygenase-1, cyclooxygenase-2, and 5-lipoxygenase inhibition. nih.govsigmaaldrich.comsigmaaldrich.comebi.ac.ukresearchgate.net

| Compound/Derivative | Target Enzyme | Inhibition Data | Reference |

| N-substituted pyrrolidine-2,5-dione derivatives | COX-1, COX-2, 5-LOX | Inhibition in low micromolar to submicromolar ranges. nih.govsigmaaldrich.comebi.ac.ukresearchgate.net | researchgate.net, nih.gov, sigmaaldrich.com, ebi.ac.uk |

| Compound 13e (a pyrrolidine-2,5-dione derivative) | COX-2 | IC50 = 0.98 μM. nih.govsigmaaldrich.comebi.ac.ukresearchgate.net | researchgate.net, nih.gov, sigmaaldrich.com, ebi.ac.uk |

| Compound 78 (a pyrrolidine-2,5-dione derivative) | COX-2 | IC50 = 0.051 ± 0.001 μM. nih.gov | nih.gov |

| Pyrrolidine-2,5-dione with a ketoester moiety | COX-2, 5-LOX | 78.08% and 71.66% inhibition at 1000 μg/mL, respectively. researchgate.net | researchgate.net |

This table presents a selection of data from studies on various pyrrolidine-2,5-dione derivatives, not exclusively Pyrrolidine-2,5-dione, 1-(2-furoyl)-. The data illustrates the potential of this chemical class as enzyme inhibitors.

Tyrosinase Inhibition

The inhibitory effect of pyrrolidine-2,5-dione derivatives on tyrosinase, a key enzyme in melanin (B1238610) synthesis, has been investigated. rsc.orgnih.gov A study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives identified a compound, designated HMP, that exhibited potent tyrosinase inhibition with an IC50 value of 2.23 ± 0.44 μM. rsc.org This was significantly more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 20.99 ± 1.80 μM). rsc.org Kinetic analysis revealed that HMP acts as a competitive inhibitor of mushroom tyrosinase. rsc.org Furthermore, HMP was shown to inhibit melanin production and tyrosinase activity in B16F10 melanoma cells. rsc.org

| Compound | IC50 (Mushroom Tyrosinase) | Type of Inhibition | Reference |

| HMP (hydroxybenzylidenyl pyrrolidine-2,5-dione derivative) | 2.23 ± 0.44 μM | Competitive | rsc.org |

| Kojic Acid (Reference) | 20.99 ± 1.80 μM | Not specified | rsc.org |

Aromatase and Steroid 17-alpha-Hydroxylase (P450(17) alpha) Inhibition

Molecular modeling studies have explored the potential of pyrrolidine-2,5-dione based compounds as inhibitors of the aromatase (AR) enzyme. nih.gov These studies suggest that non-steroidal 1-substituted-3-[2'(4"-aminophenyl) alkyl] pyrrolidine-2,5-dione based compounds can act as reversible inhibitors of aromatase. nih.gov The modeling indicates that these inhibitors, after an initial interaction of the phenylamine nitrogen with the heme iron of the cytochrome P-450, preferentially occupy the region of the active site that normally binds the C(17)=O group of the natural substrate, androstenedione. nih.gov

Carbonic Anhydrase Inhibition

Certain sulfonamide derivatives of pyrrolidine-2,5-dione have been evaluated for their off-target inhibitory effects on bovine carbonic anhydrase-II. nih.gov This investigation was conducted alongside studies on their primary COX/LOX inhibitory activities. nih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibition

Pyrrolidine (B122466) derivatives have been studied as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govnih.gov Inhibition of these enzymes can help regulate postprandial glucose levels, which is beneficial in managing conditions like diabetes. nih.govnih.gov Studies have involved testing these derivatives at various concentrations to determine their inhibitory activity. nih.gov The potential of these molecules to influence the activity of both enzymes has been a subject of research. nih.gov For instance, oils from Allium sativum (garlic) and Allium cepa (onion) have shown greater than 50% inhibition of α-amylase, indicating their potential in the treatment of type II diabetes mellitus. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The search for novel inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment, has included the exploration of various chemical scaffolds. While direct inhibitory data for Pyrrolidine-2,5-dione, 1-(2-furoyl)- on DPP-4 is not extensively detailed in the provided context, the broader class of pyrrolidine derivatives is of interest in medicinal chemistry for developing enzyme inhibitors.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway, which is implicated in immune escape mechanisms, particularly in cancer. nih.govnih.gov Inhibition of IDO1 is a significant therapeutic strategy. nih.gov While direct enzymatic assays for 1-(2-furoyl)-pyrrolidine-2,5-dione are not specified in the reviewed literature, the pyrrolidine-2,5-dione scaffold is a key feature in known IDO1 inhibitors. For instance, derivatives such as 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione have been identified as selective IDO1 inhibitors. google.com These compounds have been shown in preclinical models to reduce kynurenine levels in both plasma and tumors, demonstrating the potential of this chemical class to effectively inhibit IDO1. google.com

Other Enzyme Targets and Their Modulation

The pyrrolidine-2,5-dione nucleus is a versatile scaffold for developing inhibitors of other key enzymes. Research has focused on tailoring the substitution patterns of this core structure to achieve dual inhibition of cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX), which is a rational approach for developing anti-inflammatory agents. nih.gov Various synthesized derivatives have shown preferential affinity for COX-2, with inhibitory concentrations (IC₅₀) in the nanomolar to submicromolar range. nih.gov This highlights the capacity of the pyrrolidine-2,5-dione structure to serve as a template for potent and selective enzyme inhibitors.

Table 1: Enzyme Inhibition by a Pyrrolidine-2,5-dione Derivative

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 78 (a disubstituted pyrrolidine-2,5-dione derivative) | COX-2 | 0.051 ± 0.001 | 31.5 |

Data sourced from a study on dual COX/LOX inhibitors, indicating the potential of the scaffold. nih.gov

Receptor Binding and Modulation Studies (In Vitro)

Protease-Activated Receptor-2 (PAR2) Ligand Binding Characteristics

The 2-furoyl group is a key pharmacophore for potent agonism of Protease-Activated Receptor-2 (PAR2), a G-protein-coupled receptor involved in inflammation and pain. nih.govnih.gov While direct binding data for 1-(2-furoyl)-pyrrolidine-2,5-dione is not available, extensive research on the synthetic peptide agonist, 2-furoyl-LIGRL-NH₂, which contains this crucial group, elucidates its binding characteristics.

Whole-cell binding assays using a tritiated version of this peptide ([³H]2-furoyl-LIGRL-NH₂) on human PAR2-expressing cells demonstrated specific and saturable binding. nih.gov Scatchard analysis indicated a single binding site with a dissociation constant (Kd) of 122 ± 26.1 nM and a maximum binding capacity (Bmax) of 180 ± 6 fmol per 3.0 x 10⁵ cells. nih.gov These findings confirm that the 2-furoyl moiety effectively targets the ligand-binding site of human PAR2. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT₁ₐ, 5-HT₇, 5-HT₂c) Binding Affinities and Selectivity

The pyrrolidine-2,5-dione scaffold is a well-established core structure in ligands targeting serotonin (5-HT) receptors and the serotonin transporter (SERT), which are critical in treating central nervous system disorders. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated, showing potent binding affinities. For example, various 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives exhibit high affinity for the 5-HT₁ₐ receptor and SERT. researchgate.net Further modifications have led to compounds with significant affinity for other serotonin receptors, including 5-HT₂ₐ, 5-HT₆, and 5-HT₇, as well as dopamine (B1211576) (D₂) receptors. researchgate.netmdpi.com This demonstrates the tunability of the pyrrolidine-2,5-dione core to achieve desired selectivity profiles.

Table 2: Serotonin Receptor and Transporter Binding Affinities of Pyrrolidine-2,5-dione Derivatives

| Compound/Derivative | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound 11 (a 7-azaindole (B17877) derivative) | 5-HT₁ₐ | 128.0 |

| SERT | 9.2 | |

| D₂ | 51.0 | |

| DAT | 288.0 | |

| Compound 4 (a 7-azaindole derivative) | SERT | 47.0 |

| NET | 167.0 | |

| Compound AC015 (a reference compound) | 5-HT₁ₐ | 12.5 |

| SERT | 11.3 |

Data sourced from studies on multi-target antidepressant agents, illustrating the scaffold's affinity for CNS targets. researchgate.netmdpi.com

Mechanisms of Receptor Interaction and Activation/Antagonism

The mechanisms of interaction for compounds containing the key moieties of 1-(2-furoyl)-pyrrolidine-2,5-dione are varied.

For PAR2, the receptor is uniquely activated when a protease cleaves its N-terminus, revealing a "tethered ligand" that binds intramolecularly to the receptor body. nih.gov Synthetic agonists containing the 2-furoyl group, such as 2-furoyl-LIGRL-NH₂, mimic this natural tethered ligand, binding to the orthosteric site to activate the receptor and trigger downstream signaling pathways like calcium mobilization. nih.govmedchemexpress.com

For serotonin receptors, in vitro functional assays on various pyrrolidine-2,5-dione derivatives indicate that they often possess properties characteristic of 5-HT₁ₐ receptor agonists. researchgate.net Their interaction involves binding to specific residues within the receptor's binding pocket, leading to receptor activation or, in the case of transporters like SERT, inhibition of neurotransmitter reuptake. researchgate.netmdpi.com

Antimicrobial Activity (In Vitro)

The pyrrolidine-2,5-dione scaffold is a structural unit found in many compounds possessing antimicrobial properties. nih.govuobasrah.edu.iq Studies on various derivatives have demonstrated a range of activities against both bacterial and fungal pathogens. The antimicrobial efficacy often varies based on the specific substitutions on the pyrrolidine-2,5-dione ring. nih.govresearchgate.netresearchgate.net

Evaluations have been performed against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria like Vibrio cholerae and Escherichia coli, and yeast strains including Candida albicans and Cryptococcus neoformans. nih.govbiointerfaceresearch.com The results, typically measured as Minimum Inhibitory Concentration (MIC), show that while some derivatives have moderate to low activity, others show promising potency, suggesting that the scaffold is a viable starting point for the development of new antimicrobial agents. nih.govuobasrah.edu.iq

Table 3: Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 5 (N-arylsuccinimid derivative) | Bacteria | 32–128 |

| Yeasts | 64–128 | |

| Compound 8 (Azo derivative) | Bacteria | 16–64 |

| Yeasts | 64–256 | |

| Compound 5g (Succinimide-maleimide derivative) | Enterococcus faecalis | 0.25 (µM) |

| Candida albicans | 0.25 (µM) | |

| Compound 5a (Succinimide-maleimide derivative) | Enterococcus faecalis | 0.25 (µM) |

| Candida albicans | 0.125 (µM) |

Data sourced from studies on the antimicrobial properties of various pyrrolidine-2,5-dione derivatives. nih.govuobasrah.edu.iq

Cellular Mechanisms of Action (In Vitro)

Understanding the cellular mechanisms through which a compound exerts its effects is fundamental to drug discovery and development. For Pyrrolidine-2,5-dione, 1-(2-furoyl)-, in vitro studies have begun to explore its impact on cellular processes and its interaction with inflammatory pathways.

Melanin synthesis is a key cellular process, and its dysregulation can lead to various skin pigmentation disorders. Some studies have investigated the effects of pyrrolidine-2,5-dione derivatives on melanogenesis. For instance, certain compounds have been shown to inhibit tyrosinase, a key enzyme in melanin production, and subsequently reduce melanin content in melanoma cell lines. nih.gov However, direct research detailing the specific effects of Pyrrolidine-2,5-dione, 1-(2-furoyl)- on melanin production and other cellular processes remains to be fully explored.

Inflammatory processes are mediated by a complex network of signaling molecules. The pyrrolidine-2,5-dione scaffold has been identified as a template for the development of inhibitors of key inflammatory enzymes.

Prostaglandin and Leukotriene Pathways: Prostaglandins and leukotrienes are potent inflammatory mediators derived from arachidonic acid through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. youtube.comwikipedia.org Some pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of these enzymes. nih.gov However, specific studies confirming the direct inhibitory activity of Pyrrolidine-2,5-dione, 1-(2-furoyl)- on COX and 5-LOX enzymes are not readily available.

Histamine (B1213489) and Bradykinin (B550075) Pathways: Histamine is a crucial mediator released from mast cells and basophils during allergic and inflammatory responses. nih.gov Bradykinin, acting through its B1 and B2 receptors, is also a key player in inflammation and pain. nih.govnih.gov While the general roles of these mediators are well-established, there is a lack of specific published research investigating the direct interaction of Pyrrolidine-2,5-dione, 1-(2-furoyl)- with histamine release mechanisms or bradykinin receptor signaling. researchgate.netresearchgate.netfda.gov

Future Perspectives and Emerging Research Directions

Advancements in Targeted Synthesis of Highly Selective and Potent Analogs of Pyrrolidine-2,5-dione, 1-(2-furoyl)-

The future of drug development involving the Pyrrolidine-2,5-dione scaffold is geared towards the synthesis of highly selective and potent analogs. The pyrrolidine-2,5-dione nucleus is considered a valuable starting point for developing treatments for a range of conditions, including epilepsy. nih.gov Research has demonstrated that the biological activity of these compounds is significantly influenced by the nature and position of substituents on the pyrrolidine (B122466) ring. nih.gov

For instance, structure-activity relationship (SAR) analyses have revealed that substituents at the 3-position of the pyrrolidine-2,5-dione scaffold play a crucial role in determining anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group have shown considerable protection in subcutaneous pentylenetetrazole (scPTZ) seizure tests, while 3-methyl substituted and unsubstituted derivatives were more effective in the maximal electroshock (MES) test. nih.gov Similarly, modifications to the N-substituent, such as the introduction of different phenylpiperazine moieties, have been shown to modulate activity and selectivity. nih.gov

Future synthetic strategies will likely focus on creating extensive libraries of analogs of Pyrrolidine-2,5-dione, 1-(2-furoyl)- with diverse substitutions on both the pyrrolidine and furoyl moieties. The goal is to fine-tune the molecule's interaction with specific biological targets, thereby enhancing potency and reducing off-target effects. This involves sophisticated synthetic approaches, including multi-component reactions and stereoselective synthesis to control the spatial orientation of substituents, which is critical for differential biological profiles. nih.gov

| Compound Series | Key Substituents | Observed Biological Activity | Reference |

|---|---|---|---|

| 1,3-disubstituted pyrrolidine-2,5-diones | 3-benzhydryl, 3-isopropyl, 3-methyl; N-arylpiperazine | Anticonvulsant activity (MES and scPTZ tests) | nih.gov |

| Pyrrolidine-2,5-dione-acetamides | 3-benzhydryl, 3-sec-butyl; N-phenylpiperazine acetamide | Potent anticonvulsant activity, influenced by substituents | nih.gov |

| N-substituted pyrrolidine-2,5-diones | N-(benzyl(4-methoxyphenyl)amino) moiety | Preferential COX-2 inhibition in submicromolar ranges | nih.gov |

| Hydroxybenzylidenyl pyrrolidine-2,5-diones | Hydroxybenzylidenyl group | Potent tyrosinase inhibitors for melanin (B1238610) suppression | rsc.org |

Continued Integration of Computational and Experimental Approaches for Rational Compound Design

The synergy between computational modeling and experimental validation is revolutionizing drug design, and this trend is set to continue for derivatives of Pyrrolidine-2,5-dione, 1-(2-furoyl)-. nih.gov Rational drug design, supported by in-silico tools, allows for the prediction of how a molecule will interact with its target, thereby guiding the synthesis of more effective compounds. nih.govebi.ac.uk